
Antibacterial agent 193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits significant antibacterial activity against the plant pathogen Rhizoctonia solani, with an IC50 value of 5.25 μg/mL . This compound is part of a broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 193 involves the derivatization of spiromarone AThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 193 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new antibacterial agents.
Biology: It is used to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection
Wirkmechanismus
The mechanism of action of antibacterial agent 193 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and eventual cell death. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Spiromarone A: The parent compound of antibacterial agent 193, known for its antibacterial properties.
Guignardin A: Another derivative with similar antibacterial activity.
Palmarumycin B9: A related compound with comparable antibacterial effects.
Uniqueness: this compound stands out due to its specific activity against Rhizoctonia solani and its relatively low IC50 value, indicating high potency. Its unique monobenzene structure also differentiates it from other similar compounds, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H18O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
InChI-Schlüssel |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


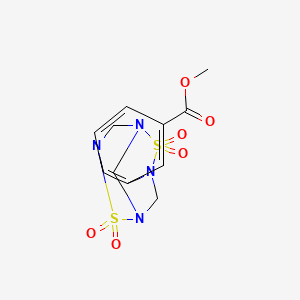
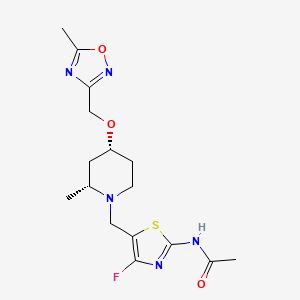
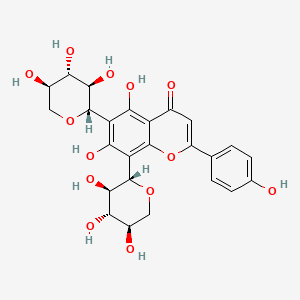

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)



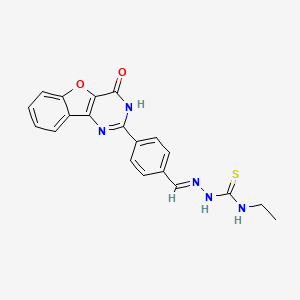
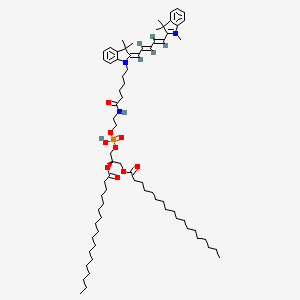

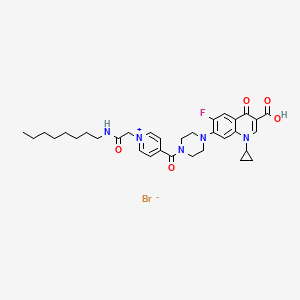
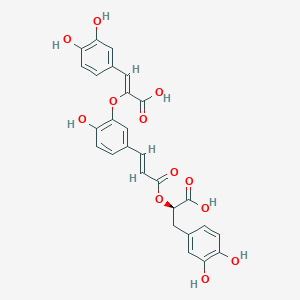
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
